N-[2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;iodide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzothiazolium core, which is a heterocyclic compound containing both sulfur and nitrogen atoms. The presence of the ethenyl and aniline groups further enhances its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;iodide typically involves a multi-step process. One common method includes the condensation of 3-methylbenzothiazolium iodide with aniline in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, often in a solvent like ethanol or methanol, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles like chloride or bromide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halide salts (e.g., NaCl, NaBr); reactions often occur in polar solvents like acetone or acetonitrile.
Major Products
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced forms of the compound, often with altered functional groups.
Substitution: New compounds with different halide ions replacing the iodide.
Scientific Research Applications
N-[2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its antimicrobial and anticancer activities, making it a candidate for drug development.
Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism by which N-[2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;iodide exerts its effects involves interactions with various molecular targets. In biological systems, it may interact with cellular membranes, proteins, and nucleic acids, leading to alterations in cellular functions. The compound’s ability to generate reactive oxygen species (ROS) can contribute to its antimicrobial and anticancer activities by inducing oxidative stress in target cells.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;chloride
- N-[2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;bromide
- 3-methyl-1,3-benzothiazolium iodide
Uniqueness
N-[2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;iodide stands out due to its specific iodide ion, which can influence its reactivity and interactions in chemical and biological systems. The presence of the iodide ion can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its chloride or bromide counterparts.
Properties
IUPAC Name |
N-[2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S.HI/c1-18-14-9-5-6-10-15(14)19-16(18)11-12-17-13-7-3-2-4-8-13;/h2-12H,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYMEXHZDBZCOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C(SC2=CC=CC=C21)C=CNC3=CC=CC=C3.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15IN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.